molecular formula C12H13ClN2O2S B2924178 (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 108651-20-3

(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No. B2924178
CAS RN: 108651-20-3
M. Wt: 284.76
InChI Key: ALLVKVBRTPIFOH-UHFFFAOYSA-N
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Description

Compounds like “(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride” belong to a class of organic compounds known as thiazolidinediones . These are organosulfur compounds that contain a thiazolidine moiety bearing a ketone group at the 2-position and a methylene group at the 5-position .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amino acid with a carbonyl compound in the presence of a catalyst . The exact method can vary depending on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered ring containing a nitrogen atom, a sulfur atom, and a carbonyl group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The exact reactions depend on the specific compound and the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, depending on their specific structure . These properties can include things like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Biological Activity Exploration A diverse series of 5-(aminomethylene)thiazolidine-2,4-diones, which include the (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene) variant, have been synthesized. These compounds were developed by combining biologically active molecules with a thiazolidinedione ring, aiming to create a collection enriched with various biological activities. Notably, this effort has resulted in derivatives exhibiting significant antibacterial activity, particularly those with pyridine or piperazine moieties. Additionally, compounds featuring piperazine elements demonstrated notable antifungal properties, whereas cytotoxic activity was generally low across the series (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Dual Inhibitor Potential in Cancer Therapy Research has identified 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a potent dual inhibitor of key signaling pathways involved in cancer progression: the Raf/MEK/ERK and the PI3K/Akt cascades. This compound effectively inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the G(0)/G(1) phase in human leukemia U937 cells, showcasing its potential as a lead compound for the development of new anticancer agents (Li, Wu, Zheng, Liu, Guo, Liu, Eblen, Grant, & Zhang, 2010).

Antidiabetic and Insulin Sensitization In the realm of metabolic disorders, certain benzimidazole-thiazolidinedione hybrids have been synthesized and shown to increase the mRNA expression of proteins pivotal in diabetes management, such as PPARγ and GLUT-4, upon in vitro treatment on adipocytes. In vivo studies further confirm the antihyperglycemic actions of these compounds, suggesting their effectiveness in insulin sensitization mechanisms, which could provide a new avenue for antidiabetic drug development (Gutiérrez-Hernández, Galván-Ciprés, Domínguez-Mendoza, Aguirre-Vidal, Estrada-Soto, Almanza-Pérez, & Navarrete-Vázquez, 2019).

Antimicrobial and Antifungal Potentials A synthesis of new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones has showcased compounds with enhanced antibacterial activities against pathogens like Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes. Furthermore, these derivatives exhibited promising antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).

Mechanism of Action

While the mechanism of action of this specific compound is not known, similar compounds often interact with biological targets such as enzymes or receptors . This can lead to a variety of biological effects, depending on the specific target and the nature of the interaction .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely, depending on their specific structure . Some may be relatively safe, while others may be toxic or hazardous . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into these types of compounds is ongoing, and future directions could include the development of new synthetic methods, the discovery of new biological activities, and the development of new applications in areas like medicine and materials science .

properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,8H,6-7,13H2;1H/b10-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLVKVBRTPIFOH-DQMXGCRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride

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